

PLX51107 stability in DMSO and culture media

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Compound of Interest

Compound Name: PLX51107

Cat. No.: B610136

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PLX51107 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **PLX51107** in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I store **PLX51107** powder?

A1: **PLX51107** as a solid powder should be stored at -20°C.^{[1][2][3]} Under these conditions, it is stable for at least three to four years.^{[1][2]}

Q2: What is the best solvent for preparing **PLX51107** stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of **PLX51107**.^{[1][2][4]}

Q3: What is the solubility of **PLX51107** in DMSO?

A3: **PLX51107** exhibits high solubility in DMSO. Different suppliers report slightly different values, but it is consistently high. For optimal dissolution, using fresh, anhydrous DMSO and techniques such as ultrasonic agitation may be beneficial.^{[2][4]}

Supplier	Solubility in DMSO
Cayman Chemical	>50 mg/mL[1]
Selleck Chemicals	88 mg/mL (200.69 mM)[2]
Xcess Biosciences	75 mg/mL (171.05 mM)[4]
MedchemExpress	75 mg/mL (171.05 mM)[5]

Q4: How should I store **PLX51107** DMSO stock solutions?

A4: To maintain the integrity of your **PLX51107** stock solution, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[2][5] Recommended storage conditions vary slightly by supplier, but generally, colder temperatures prolong stability.

Storage Temperature	Recommended Storage Period
-80°C	1 year[2][5]
-20°C	1 to 6 months[2][5]

Q5: Is **PLX51107** stable in aqueous solutions or cell culture media?

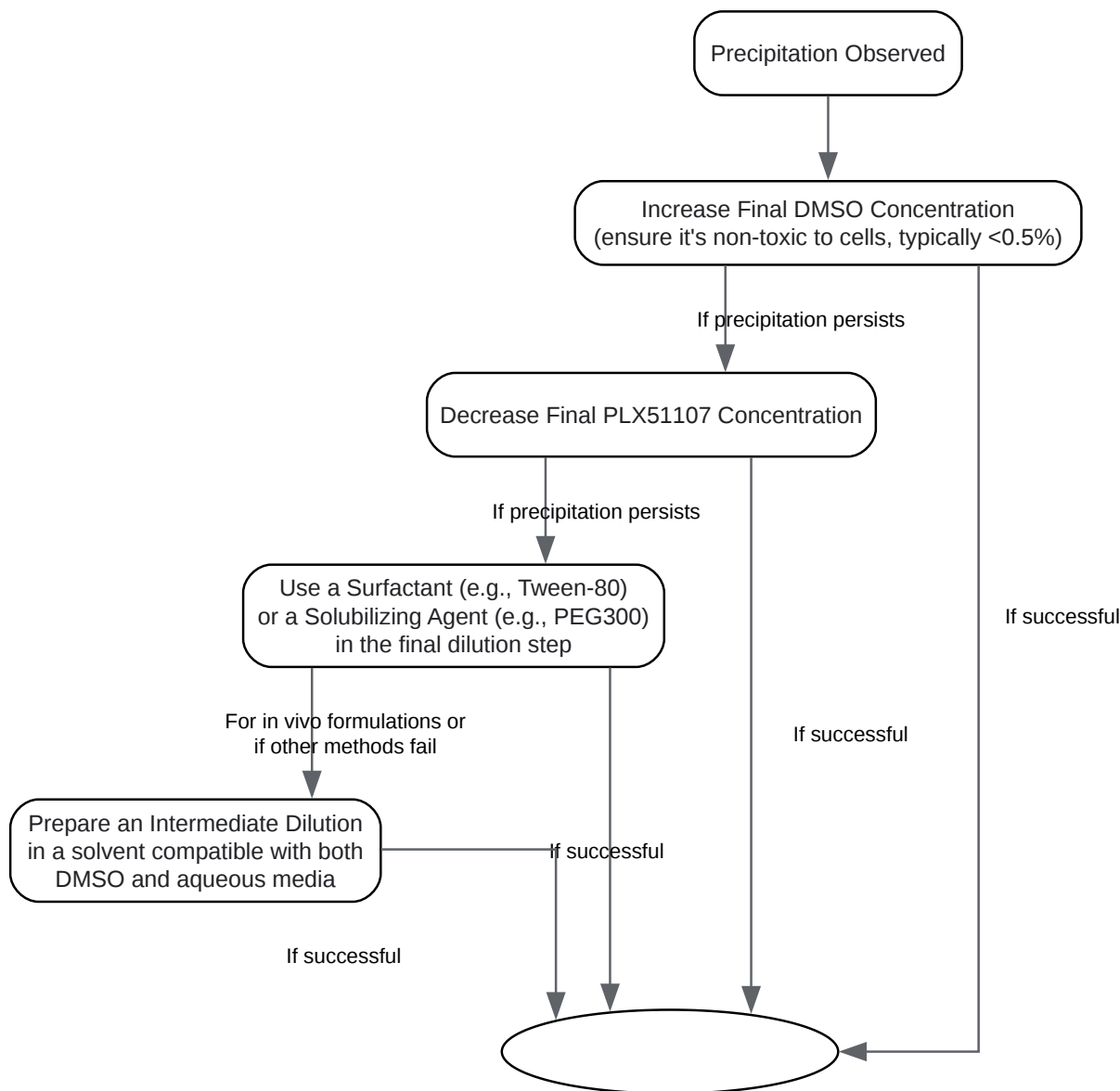
A5: **PLX51107** is insoluble in water.[2] While specific quantitative stability data in various cell culture media is not extensively published, it is crucial for researchers to determine its stability under their specific experimental conditions (e.g., media type, serum concentration, incubation time). A general protocol for assessing stability is provided in the Troubleshooting Guide below.

Troubleshooting Guides

Issue: Precipitation observed when diluting DMSO stock solution into aqueous culture media.

- Cause: This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous buffer or medium. The significant change in solvent polarity can cause the compound to precipitate out of solution.

- Solution Workflow:



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Caption: Troubleshooting workflow for **PLX51107** precipitation.

Issue: Variability in experimental results over time.

- Cause: This could be due to the degradation of **PLX51107** in the cell culture medium during the course of the experiment. The effective concentration of the active compound may be

decreasing over the incubation period.

- Solution: Perform a stability study of **PLX51107** in your specific cell culture medium at 37°C over a time course that matches your longest experiment. A detailed protocol is provided below.

Experimental Protocols

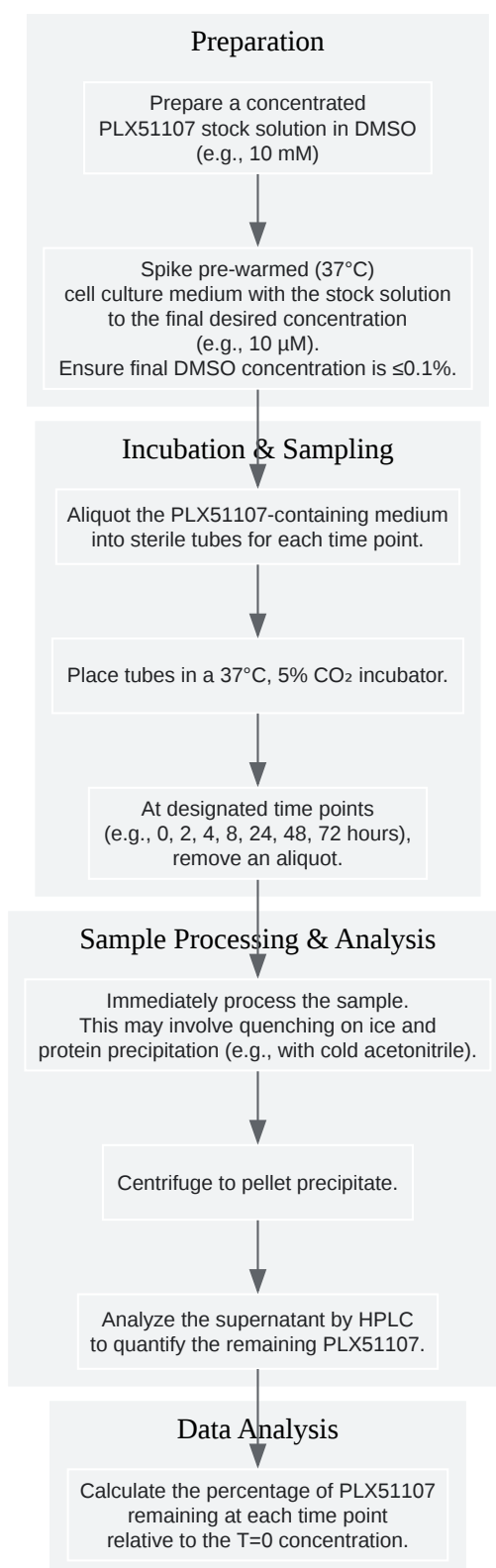
Protocol: Assessing the Stability of PLX51107 in Cell Culture Media

This protocol outlines a method to determine the stability of **PLX51107** in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

1. Materials:

- **PLX51107** powder
- Anhydrous DMSO
- Your specific cell culture medium (e.g., RPMI-1640, DMEM) with serum and other supplements as used in your experiments
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Incubator (37°C, 5% CO₂)
- Sterile microcentrifuge tubes

2. Procedure:



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Caption: Workflow for assessing **PLX51107** stability in media.

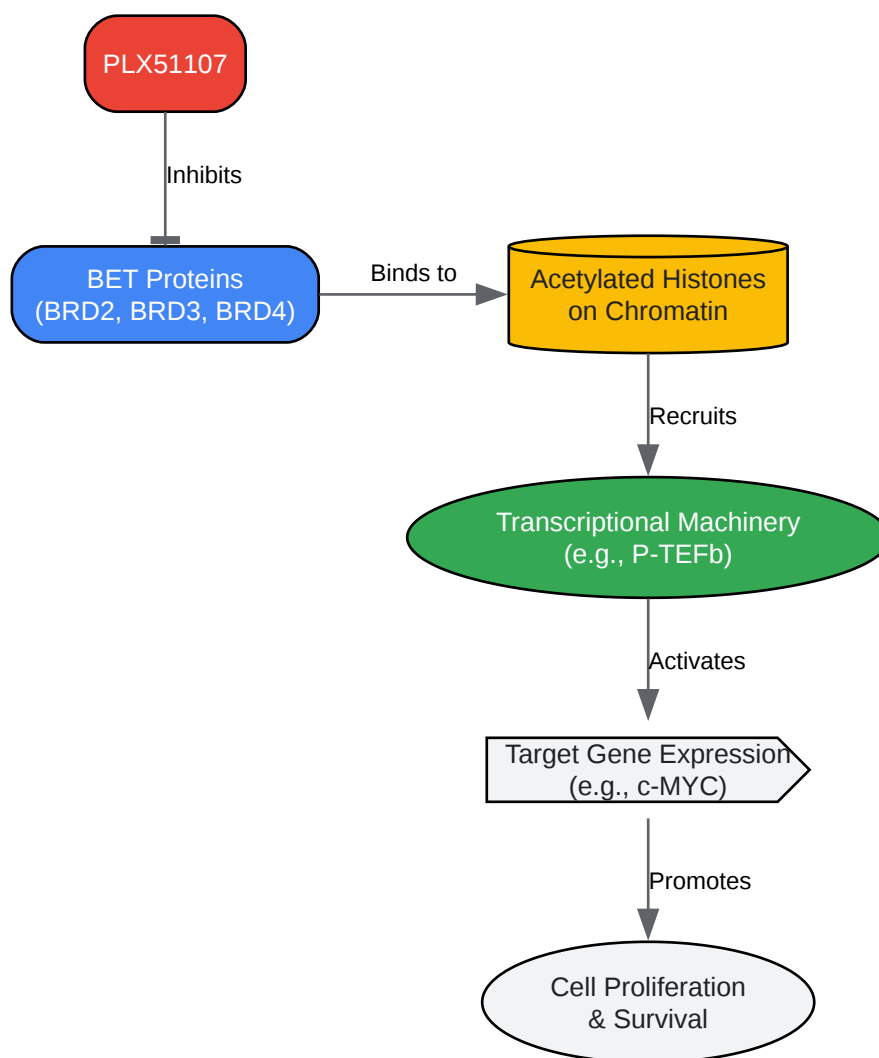
3. Data Interpretation:

- Plot the percentage of **PLX51107** remaining versus time.
- This will give you the degradation profile of the compound under your experimental conditions and help you determine its half-life.

PLX51107 Mechanism of Action

PLX51107 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes and pro-inflammatory genes.

By competitively binding to the acetyl-lysine binding pockets of BET proteins, **PLX51107** displaces them from chromatin. This leads to the downregulation of critical target genes, including the master regulator of cell proliferation, c-MYC.[6] The inhibition of these pathways ultimately results in reduced cell proliferation and induction of apoptosis in various cancer models.[2]



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Caption: **PLX51107** signaling pathway.

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